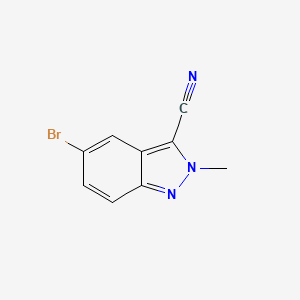

5-Bromo-2-methyl-2H-indazole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

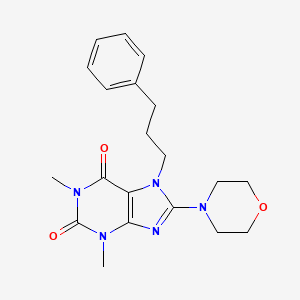

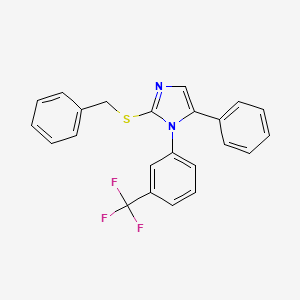

5-Bromo-2-methyl-2H-indazole-3-carbonitrile, also known as BMIC, is a heterocyclic organic compound with the molecular formula C9H6BrN3 . It belongs to the class of indazole derivatives and is widely used in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as 5-Bromo-2-methyl-2H-indazole-3-carbonitrile, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-2H-indazole-3-carbonitrile is represented by the InChI code1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 . The molecular weight of this compound is 236.07 . Chemical Reactions Analysis

The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .Physical And Chemical Properties Analysis

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is a yellow solid . The storage temperature is 0-5°C .Aplicaciones Científicas De Investigación

1. Inhibition of Nitric Oxide Synthase

5-Bromo-2-methyl-2H-indazole-3-carbonitrile has been investigated for its potential as an inhibitor of nitric oxide synthase (NOS). Studies have shown that indazole derivatives like 3-bromo 7-nitro indazole can inhibit NOS enzyme activity in various tissues, suggesting their potential utility in examining the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995). Further studies have reinforced this finding, indicating the importance of NOS activity for normal locomotion and suggesting the relevance of these inhibitors in neuromodulation and potentially in the treatment of related disorders (Dzoljic et al., 1997).

2. Antidepressant Properties

Indazole derivatives have been evaluated for their potential antidepressant activity. The studies have focused on different substituted derivatives of indazole, indicating some members of this chemical class, including 5-bromo-2-methyl-2H-indazole-3-carbonitrile, may have significant activity against various physiological and behavioral markers associated with depression (Kane et al., 1988).

3. Antihyperglycemic and Antitumor Effects

Indazole derivatives have also been explored for their antihyperglycemic and potential antitumor effects. For instance, certain 2H-benzo[e]indazole derivatives have shown significant glucose uptake stimulation in skeletal muscle cells and decreased glucagon-induced glucose release in hepatoma cells, indicating their potential as antihyperglycemic agents. These compounds have also demonstrated antihyperglycemic effects in diabetic rats and mice, along with favorable effects on lipid profiles, suggesting a multifaceted therapeutic potential (Taneja et al., 2017). Additionally, certain derivatives have been identified as activators of epidermal fatty acid binding protein, offering a novel mechanism for inhibiting tumor growth and enhancing immune surveillance against tumor development (Rao et al., 2015).

4. Anticonvulsant and Antispastic Effects

Indazole derivatives have demonstrated potential anticonvulsant and antispastic effects, suggesting their applicability in the treatment of conditions like epilepsy and spasticity. Their functional properties seem to resemble those of glycine receptor agonists, and they have shown efficacy in reducing hyperreflexia in animal models, indicating their potential in treating such disorders (Kane et al., 1994).

Propiedades

IUPAC Name |

5-bromo-2-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAJAEATGYIFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-2H-indazole-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

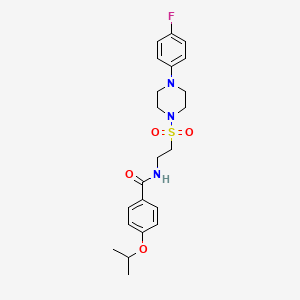

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2554597.png)

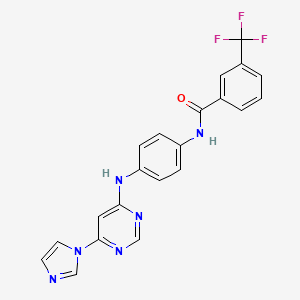

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554598.png)

![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B2554599.png)

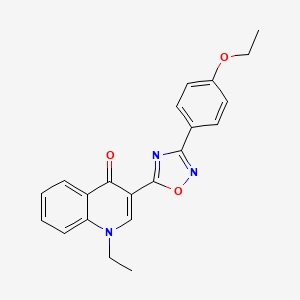

![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2554601.png)